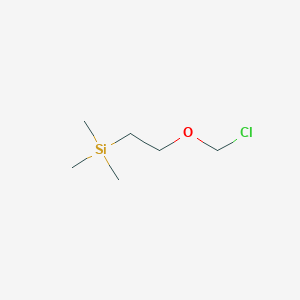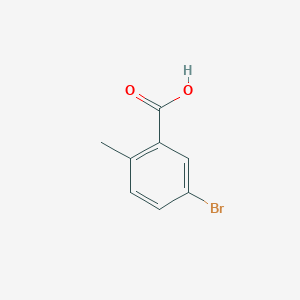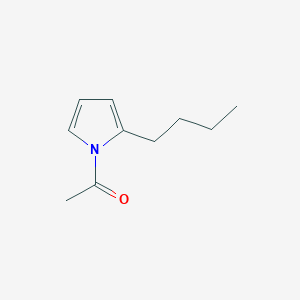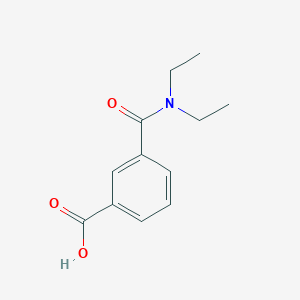
Chlorure de 2-(triméthylsilyl)éthoxymethyle
Vue d'ensemble
Description
2-(Trimethylsilyl)ethoxymethyl chloride is an organochlorine compound with the molecular formula C6H15ClOSi. It is widely used in organic synthesis, particularly as a reagent for the protection of hydroxyl groups. This compound is known for its ability to protect amines, alcohols, phenols, and carboxy groups, making it a valuable tool in various chemical processes .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethoxymethyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
The primary target of 2-(Trimethylsilyl)ethoxymethyl chloride, also known as (2-(CHLOROMETHOXY)ETHYL)TRIMETHYLSILANE, are hydroxyl groups in organic compounds . The compound is used to protect these hydroxyl groups during organic synthesis .
Mode of Action
2-(Trimethylsilyl)ethoxymethyl chloride interacts with its targets by attaching to the hydroxyl groups in organic compounds, thereby protecting these groups during reactions . This protection can be selectively removed under mild conditions using fluoride in organic solvents .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds where hydroxyl groups need to be protected . The exact pathways and their downstream effects can vary depending on the specific synthesis process.
Result of Action
The result of the action of 2-(Trimethylsilyl)ethoxymethyl chloride is the protection of hydroxyl groups in organic compounds during synthesis . This allows for more complex reactions to take place without affecting these groups, and the protection can be selectively removed when no longer needed .
Action Environment
The action of 2-(Trimethylsilyl)ethoxymethyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it should be stored and used under dry conditions. Furthermore, the compound is stable over a wide pH range, which allows it to be used in various organic solvents .
Analyse Biochimique
Biochemical Properties
2-(Trimethylsilyl)ethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Molecular Mechanism
The molecular mechanism of action of 2-(Trimethylsilyl)ethoxymethyl chloride involves the protection of hydroxyl groups in biomolecules It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride typically involves the reaction of 1-bromo-2-chloromethoxy-ethane with anhydrous tetrahydrofuran as the solvent. The reaction mixture is cooled to 0°C, and methylmagnesium chloride and n-butyllithium are added slowly. The mixture is stirred at 0°C for 2 hours, followed by the addition of trimethylchlorosilane. The reaction is then allowed to proceed at room temperature for several hours. The final product is obtained by quenching the reaction with water, extracting with ethyl acetate, and purifying through silica gel column chromatography .
Industrial Production Methods: Industrial production of 2-(Trimethylsilyl)ethoxymethyl chloride involves similar synthetic routes but on a larger scale. The reactions are performed under controlled conditions to ensure high yield and purity. The raw materials used are readily available in the market, and the process is designed to be cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trimethylsilyl)ethoxymethyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride group.
Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.
Common Reagents and Conditions:
Tetrabutylammonium fluoride: and are typically used as deprotection reagents.
Magnesium bromide: , lithium tetrafluoroborate , and boron trifluoride etherate are also used for deprotection.
Major Products Formed:
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride
- Chloromethyl 2-trimethylsilylethyl ether
- (2-Chloromethoxyethyl)trimethylsilane
Comparison: 2-(Trimethylsilyl)ethoxymethyl chloride is unique in its ability to protect hydroxyl groups selectively and under mild conditions. Compared to other similar compounds, it offers greater stability and ease of deprotection, making it a preferred choice in organic synthesis .
Propriétés
IUPAC Name |
2-(chloromethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKZEMBEZGUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227327 | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76513-69-4 | |
| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(Trimethylsilyl)ethoxymethyl chloride in organic synthesis?
A1: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is widely employed as a protecting group for alcohols. [] This is due to its ability to form a relatively stable ether linkage with the hydroxyl group, rendering it unreactive towards various reagents and conditions. []
Q2: How does the structure of SEM-Cl contribute to its reactivity?
A2: SEM-Cl (C₆H₁₅ClOSi, MW 166.75) [] features a chloride atom bonded to a carbon atom, which is further attached to a trimethylsilyl and an ethoxymethyl group. [] This structure allows for facile nucleophilic substitution reactions, particularly with alcohols in the presence of a base, leading to the formation of the corresponding 2-(Trimethylsilyl)ethoxymethyl (SEM) ether.
Q3: Can you provide an example of a specific reaction where SEM-Cl is used for protection?
A3: In a study focusing on the synthesis of oligosaccharides, researchers utilized SEM-Cl to protect the free alcohol groups in a disaccharide molecule. [] This protection step was crucial for enabling subsequent reactions to proceed regioselectively, ultimately leading to the successful synthesis of a branched tetrasaccharide. []
Q4: Besides alcohols, are there other functional groups that SEM-Cl can protect?
A4: Yes, SEM-Cl has demonstrated utility in protecting secondary aryl amines [] and nitrogen atoms in heterocycles such as imidazole, indole, and pyrrole. [] This versatility makes it a valuable tool in multistep organic synthesis where orthogonal protection strategies are crucial.
Q5: Are there any safety concerns associated with handling SEM-Cl?
A5: Researchers should be aware that SEM-Cl is moisture-sensitive, corrosive, and flammable. [] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes. [] Therefore, it is crucial to handle this reagent with care, using appropriate personal protective equipment and working in a well-ventilated area.
Q6: What are the storage recommendations for SEM-Cl?
A6: Due to its sensitivity to moisture, SEM-Cl should be stored under an inert atmosphere, ideally in a glass container with a tight seal. [] This will help to prevent degradation and maintain the reagent's purity and effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)








